N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide
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Overview
Description
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is a complex organic compound that features a pyrrolidine ring, a naphthalene sulfonamide group, and a 4-methylphenyl substituent
Mechanism of Action
Target of Action
Sulfonamides, in general, are known to inhibit bacterial enzymes like dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and reproduction .
Mode of Action
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide, like other sulfonamides, is a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a key component of the folate pathway . This pathway is essential for the production of nucleotides, the building blocks of DNA. By disrupting this pathway, the compound inhibits bacterial growth and reproduction .
Pharmacokinetics
Sulfonamides are generally well-absorbed in the gastrointestinal tract and widely distributed throughout body tissues . They are primarily excreted unchanged in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and reproduction . By preventing the synthesis of folic acid, an essential component for bacterial growth, the compound effectively inhibits the proliferation of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The naphthalene-2-sulfonamide group can be introduced through sulfonation reactions, often using sulfonyl chlorides as reagents. The final step involves the coupling of the 4-methylphenyl group, which can be achieved through various cross-coupling reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficiency and yield. Reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide: Similar structure but with a thiophene ring instead of a naphthalene ring.
Uniqueness
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide is unique due to the presence of the naphthalene ring, which can enhance its interactions with biological targets and improve its stability. The combination of the pyrrolidine ring and the sulfonamide group also provides a versatile scaffold for further functionalization and optimization.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-15-6-9-19(10-7-15)23-14-18(13-21(23)24)22-27(25,26)20-11-8-16-4-2-3-5-17(16)12-20/h2-12,18,22H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHZGIFJWZVOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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